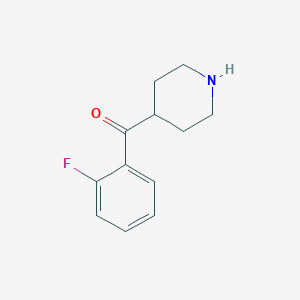

(2-Fluoro-phenyl)-piperidin-4-yl-methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLRCFFXWWFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the structural attributes, basicity, synthesis, analytical characterization, and potential pharmacological relevance of this versatile piperidine derivative. The causality behind experimental choices and the principles of scientific integrity are emphasized throughout to provide actionable insights for laboratory applications.

Introduction

This compound, with the CAS Number 98294-54-3, is a heterocyclic ketone that has garnered significant interest as a pivotal building block in medicinal chemistry.[1][2][3] Its structure, which combines a piperidine ring with a 2-fluorobenzoyl moiety, offers a unique combination of physicochemical properties that are advantageous for the development of novel therapeutics. Notably, this compound serves as a crucial intermediate in the synthesis of quinoxaline derivatives that act as modulators of the G protein-coupled receptor 6 (GPR6), a promising target for neurodegenerative disorders.[4][5]

The strategic incorporation of a fluorine atom on the phenyl ring and the presence of the basic piperidine nitrogen are key determinants of the molecule's overall characteristics. This guide will systematically explore these features, providing a detailed analysis of its basic properties and a framework for its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 98294-54-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄FNO | [2][6] |

| Molecular Weight | 207.24 g/mol | [2][6] |

| Boiling Point | 312.4 ± 32.0 °C | Inferred from similar compounds |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| LogP (calculated) | 2.008 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Structural Elucidation

The structure of this compound features a piperidine ring, which typically adopts a chair conformation to minimize steric strain. The 2-fluorobenzoyl group is attached at the 4-position of the piperidine ring. The fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that can influence the molecule's reactivity and intermolecular interactions.

Basicity and pKa Analysis

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the piperidine ring. The pKa of the conjugate acid of a substituted piperidine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

The fluorine atom on the phenyl ring, being highly electronegative, further contributes to this electron-withdrawing effect, albeit to a lesser extent due to its distance from the piperidine nitrogen. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the pKa of basic amines.[7][8] Therefore, the pKa of this compound is predicted to be lower than that of unsubstituted piperidine.

A study on phenacyl-piperidine derivatives showed that the pKa values can be influenced by substituents on the phenyl ring, with experimentally determined values in the range of 7.0 to 7.9.[9] This suggests that the pKa of this compound likely falls within a physiologically relevant range.

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes for 4-acylpiperidines. A common and effective method involves the Friedel-Crafts acylation of a suitably protected piperidine derivative. The following is a representative, detailed protocol.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Protection of Piperidine-4-carboxylic acid

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.1 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Causality: The Boc protecting group is used to prevent the secondary amine of the piperidine from interfering in the subsequent steps, particularly the Grignard reaction.

Step 2: Weinreb Amide Formation

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (Et₃N, 2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc-piperidine-4-yl Weinreb amide.

Causality: The Weinreb amide is a stable intermediate that reacts cleanly with Grignard reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.

Step 3: Grignard Reaction

-

Dissolve the N-Boc-piperidine-4-yl Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 2-fluorophenylmagnesium bromide (1.5 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Causality: The Grignard reagent provides the 2-fluorophenyl nucleophile that attacks the carbonyl carbon of the Weinreb amide to form the desired ketone.

Step 4: Deprotection

-

Dissolve the crude N-Boc protected ketone from the previous step in CH₂Cl₂.

-

Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Causality: The acidic conditions cleave the Boc protecting group, yielding the free secondary amine of the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the target compound.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, with splitting patterns influenced by the fluorine substituent. The piperidine ring protons will appear in the aliphatic region, and the N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon attached to fluorine and its neighbors), and the aliphatic carbons of the piperidine ring.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet or a multiplet depending on the coupling with neighboring aromatic protons, confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (208.11).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the ketone, and C-F stretching vibrations.

Pharmacological Relevance and Mechanism of Action

This compound is a key structural motif found in potent and selective inverse agonists of the G protein-coupled receptor 6 (GPR6).[4][10][11] GPR6 is highly expressed in the medium spiny neurons of the indirect pathway in the striatum, a brain region critical for motor control.[4][11] Aberrant hyperactivity of this pathway is implicated in the motor symptoms of Parkinson's disease.

Inverse agonists of GPR6 have demonstrated the ability to normalize the activity of this neural circuit, thereby showing therapeutic potential in preclinical models of Parkinson's disease.[4][10][11] While this compound itself is an intermediate and may not possess high affinity for GPR6, its incorporation into larger molecules is crucial for achieving the desired pharmacological profile. The piperidine ring often serves as a central scaffold, allowing for the appropriate spatial orientation of other pharmacophoric elements that interact with the receptor binding pocket.

Metabolism

The metabolic fate of piperidine-containing drugs is an important consideration in drug development. The piperidine ring is relatively metabolically stable, which contributes to its prevalence in pharmaceuticals.[12] However, it can undergo metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1]

For this compound, potential metabolic pathways include:

-

N-dealkylation: If the piperidine nitrogen is substituted in a final drug molecule, N-dealkylation is a common metabolic route.[13][14]

-

Hydroxylation: Oxidation of the piperidine ring at positions alpha or beta to the nitrogen can occur.

-

Aromatic Hydroxylation: The 2-fluorophenyl ring can also be a site for hydroxylation.

The presence of the fluorine atom can influence the metabolic stability of the molecule. The high bond energy of the C-F bond often makes it resistant to cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidative metabolism.[7][15] This can be a deliberate design strategy to enhance the metabolic stability and pharmacokinetic properties of a drug candidate.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, combined with its versatile synthetic accessibility, make it an invaluable tool for the construction of complex and pharmacologically active molecules. A thorough understanding of its basicity, reactivity, and potential metabolic profile is crucial for its effective utilization in drug discovery programs. This guide has provided a detailed, technically grounded overview to support researchers in their efforts to develop the next generation of therapeutics.

References

- Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., & Grygorenko, O. O. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones. The Journal of Organic Chemistry, 66(6), 2181–2182.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Kawalec, M., & Kurczab, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- Charif, O., et al. (2007). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).

-

BuyersGuideChem. (n.d.). (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14FNO.HCl. Retrieved from [Link]

- Gu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 588-593.

- Gu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central.

- Sun, H., et al. (2021). First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 64(9), 5695-5713.

- Melnykov, K. P., et al. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15.

- Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. The Journal of Pharmacology and Experimental Therapeutics.

- Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. PubMed.

-

ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... Retrieved from [Link]

- Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 377(3), 407-416.

- Perreault, H., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Abad, M. A., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(21), 5136.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 98294-54-3|(2-Fluorophenyl)(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 4. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14FNO.HCl - BuyersGuideChem [buyersguidechem.com]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Compound [4-(1-benzylpiperidin-4-yl)piperazin-1-yl](2-fluorophenyl)methanone -... [chemdiv.com]

- 15. chemrxiv.org [chemrxiv.org]

(2-Fluoro-phenyl)-piperidin-4-yl-methanone chemical structure and CAS number

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and significant applications, offering field-proven insights for its effective utilization in research and development.

Core Compound Identity

This compound, also known as 4-(2-Fluorobenzoyl)piperidine, is a fluorinated aromatic ketone derivative of piperidine. The presence of the fluorine atom on the phenyl ring significantly influences its physicochemical properties, often enhancing metabolic stability and receptor binding affinity in larger drug molecules.

Chemical Structure and Properties

The definitive structure of the compound is a piperidine ring acylated at the 4-position with a 2-fluorobenzoyl group.

| Property | Value | Source |

| CAS Number | 98294-54-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄FNO | [2][3][4] |

| Molecular Weight | 207.24 g/mol | [2][3][4] |

| Boiling Point | 312.4 ± 32.0 °C (Predicted) | [2] |

| SMILES | C1CNCCC1C(=O)C2=CC=CC=C2F | [1] |

| Hydrochloride CAS | 64671-29-0 |

The hydrochloride salt is also commercially available and often used in synthesis due to its improved handling properties.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several well-established organic chemistry transformations. The choice of a specific route often depends on the starting materials' availability, scalability, and the desired purity of the final product. A common and logical approach involves the acylation of a piperidine derivative.

Retrosynthetic Analysis

A logical disconnection approach points to two primary synthons: a piperidine core and a 2-fluorobenzoyl group. This suggests a Friedel-Crafts acylation or, more practically for this structure, the formation of an amide bond followed by reduction or, most directly, a ketone formation using an organometallic reagent or an acid chloride.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Acylation of Piperidine

A prevalent method involves the acylation of a suitably protected piperidine with 2-fluorobenzoyl chloride, followed by deprotection. The use of a protecting group on the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl), is crucial to prevent N-acylation and other side reactions.

Step-by-Step Methodology:

-

Protection of Piperidine: React piperidine with Di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) to yield N-Boc-piperidine.

-

Friedel-Crafts Acylation: While direct acylation of the protected piperidine is not the most common route for this specific ketone, a more controlled approach involves the use of 4-substituted piperidines. A highly effective method is the reaction of N-Boc-piperidine-4-carboxylic acid.

-

Activation of the Carboxylic Acid: The N-Boc-piperidine-4-carboxylic acid is activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction with Fluorobenzene: The activated acid chloride can then react with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a Friedel-Crafts acylation.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to yield the final product, often as its hydrochloride salt.

Alternative Protocol: Grignard Reaction

An alternative pathway involves the reaction of a 2-fluorophenyl magnesium halide (a Grignard reagent) with a piperidine-4-carboxaldehyde derivative. The resulting secondary alcohol is then oxidized to the ketone.

Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. Standard spectroscopic techniques are employed for this purpose. While specific spectra for this exact compound are not publicly available in comprehensive databases, the expected signals can be predicted based on its structure.

-

¹H NMR: Expected signals would include multiplets for the piperidine protons, aromatic protons in the 2-fluorophenyl group (showing characteristic splitting due to fluorine coupling), and a broad singlet for the N-H proton of the piperidine.

-

¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbon, the carbons of the piperidine ring, and the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1670-1690 cm⁻¹. The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (207.24). Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group and within the piperidine ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The piperidine moiety is a common scaffold in central nervous system (CNS) active drugs, and the 2-fluorophenyl group can impart desirable pharmacokinetic properties.

Role as a Key Building Block

This compound serves as a versatile starting material for further chemical modifications. The secondary amine of the piperidine ring is a nucleophilic handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Therapeutic Targets

Derivatives of this compound have been investigated for their activity against a range of biological targets, including:

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a well-known feature in many GPCR ligands.

-

Ion Channels: Modifications of this core structure have been explored in the development of ion channel modulators.

-

Enzyme Inhibitors: The ketone functionality can be a key interaction point for binding to the active sites of certain enzymes.

The introduction of fluorine can enhance properties like metabolic stability by blocking sites of oxidation, and it can also modulate the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its straightforward synthesis and the versatility of its chemical handles make it a valuable tool for medicinal chemists. A thorough understanding of its properties and reactivity is essential for its successful application in drug discovery and development.

References

-

(2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14FNO.HCl - BuyersGuideChem. Available at: [Link]

-

(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone Hydrochloride - Pharmaffiliates. Available at: [Link]

-

(2,4-Difluorophenyl)(piperidin-4-yl)methanone - PubChem. Available at: [Link]

-

Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride - PrepChem.com. Available at: [Link]

-

Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone - PrepChem.com. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 98294-54-3 [amp.chemicalbook.com]

- 4. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

(2-Fluoro-phenyl)-piperidin-4-yl-methanone synthesis pathway exploration

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone

Executive Summary

This compound is a key heterocyclic ketone motif that serves as a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules.[1][2][3] Its structure, combining a fluorinated aromatic ring with a piperidine core, makes it a versatile scaffold in drug discovery. This guide provides a comprehensive exploration of the principal synthetic pathways for this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will delve into two primary, field-proven strategies: the Friedel-Crafts acylation and the Grignard reaction. A third, more modern approach utilizing Suzuki cross-coupling will also be briefly discussed. Each pathway is examined from a mechanistic standpoint, with detailed, step-by-step protocols provided. The causality behind experimental choices, reaction optimization, and potential challenges are discussed to ensure scientific integrity and practical applicability.

Introduction and Retrosynthetic Analysis

The synthesis of aryl-piperidine ketones is a cornerstone of medicinal chemistry. The fluorine substituent on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug compound, such as metabolic stability and binding affinity. The piperidine moiety provides a basic nitrogen handle for salt formation and further functionalization.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies:

-

C(CO)-Aryl Bond Disconnection: Breaking the bond between the carbonyl carbon and the fluorophenyl ring suggests an electrophilic aromatic substitution, pointing directly to a Friedel-Crafts acylation pathway. This would involve acylating fluorobenzene with an activated piperidine-4-carboxylic acid derivative.

-

C(CO)-Piperidine Bond Disconnection: This disconnection suggests a nucleophilic addition to a carbonyl group. The most common and robust method for this transformation is the Grignard reaction , where an organomagnesium reagent derived from 2-fluorobromobenzene attacks an electrophilic piperidine-4-carbonyl derivative.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[6]

Strategy A: Direct Acylation with Piperidine-4-carbonyl Chloride

This is the most direct approach, involving the reaction of fluorobenzene with piperidine-4-carbonyl chloride. A key consideration is that the piperidine nitrogen is basic and will be protonated or complex with the Lewis acid. Therefore, the acid chloride is typically used as its hydrochloride salt.

Caption: Direct Friedel-Crafts Acylation Pathway.

Experimental Protocol:

-

Step 1: Synthesis of Piperidine-4-carbonyl Chloride Hydrochloride.

-

To a round-bottom flask, add piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq).[7]

-

Slowly add thionyl chloride (SOCl₂, ~3.0 eq) at room temperature while maintaining stirring.[1] The reaction is typically performed neat or in an inert solvent like dichloromethane (DCM).

-

Heat the mixture to reflux (or stir at 20-40°C) for 12-24 hours until the reaction is complete (monitored by the cessation of gas evolution).[1]

-

Remove the excess thionyl chloride under reduced pressure.

-

Add an anhydrous non-polar solvent like hexane and stir to precipitate the product.[1]

-

Filter the solid and dry it under a vacuum to yield piperidine-4-carbonyl chloride hydrochloride as a white solid.[1] A typical yield is around 95%.[1]

-

-

Step 2: Friedel-Crafts Acylation.

-

Suspend aluminum chloride (AlCl₃, ~2.5 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Add piperidine-4-carbonyl chloride hydrochloride (1.0 eq) portion-wise to the suspension.

-

Add fluorobenzene (1.0 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, typically with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final product.

-

Strategy B: Acylation with N-Boc Protected Piperidine

To avoid complications with the free amine and improve solubility in organic solvents, the piperidine nitrogen can be protected, commonly with a tert-butoxycarbonyl (Boc) group.[8] This protecting group is stable under the acylation conditions but can be easily removed later with acid.[9][10]

Caption: N-Boc Protected Friedel-Crafts Pathway.

Experimental Protocol:

-

Step 1: N-Boc Protection.

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.[8]

-

Add a base like sodium hydroxide (NaOH) to deprotonate the nitrogen.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-24 hours.[8]

-

Acidify the mixture and extract the product with an organic solvent like ethyl acetate.

-

Dry and concentrate to yield 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.[11]

-

-

Step 2 & 3: Acid Chloride Formation and Acylation.

-

Follow the procedures for acid chloride formation and Friedel-Crafts acylation as described in Strategy A, using the N-Boc protected starting material.

-

-

Step 4: N-Boc Deprotection.

-

Dissolve the purified N-Boc protected ketone in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[9][12]

-

Stir the mixture at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the hydrochloride salt.

-

| Parameter | Strategy A (Direct) | Strategy B (N-Boc Protected) |

| Number of Steps | 2 | 4 |

| Starting Material | Piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid |

| Overall Yield | Moderate to Good | Good to High |

| Pros | Fewer steps, more atom-economical. | Cleaner reaction, easier handling, better solubility, higher yields. |

| Cons | Potential side reactions due to free amine, lower solubility of intermediate. | Longer synthetic route, requires protection/deprotection steps. |

Synthetic Pathway II: Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction for C-C bond formation.[13][14] It involves the nucleophilic attack of a highly basic Grignard reagent (R-MgX) on an electrophilic carbonyl carbon.[15] For this synthesis, the most viable approach is the reaction of a 2-fluorophenyl Grignard reagent with a suitable N-protected piperidine-4-carbonyl electrophile.

Grignard Pathway using an N-Boc-4-piperidone Derivative

A common strategy involves preparing the Grignard reagent from 2-bromofluorobenzene and reacting it with a protected piperidone, followed by oxidation. A more direct route uses a piperidine-4-carboxaldehyde or a Weinreb amide. The use of N-Boc-4-piperidone is a well-established method for creating tertiary alcohols, which can then be oxidized to the desired ketone.[16]

Caption: Grignard Reaction Pathway via Piperidone.

Experimental Protocol:

-

Step 1: Preparation of 2-Fluorophenylmagnesium Bromide.

-

In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small amount of anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction.

-

The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 1-2 hours to ensure full conversion.

-

-

Step 2: Grignard Addition.

-

Cool the freshly prepared Grignard reagent to 0°C.

-

Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary alcohol.

-

-

Step 3: Oxidation.

-

Dissolve the crude alcohol in DCM.

-

Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction accordingly (e.g., filter through a pad of Celite/silica for PCC) and purify by column chromatography to obtain the N-Boc protected ketone.

-

-

Step 4: Deprotection.

-

Follow the deprotection protocol outlined in Strategy 2.2B.

-

| Parameter | Grignard Reaction Pathway |

| Number of Steps | 4 |

| Starting Materials | 2-Bromofluorobenzene, N-Boc-4-piperidone |

| Overall Yield | Moderate |

| Pros | Reliable C-C bond formation, avoids strongly acidic Friedel-Crafts conditions. |

| Cons | Requires strictly anhydrous conditions, multi-step process involving protection and oxidation. |

Alternative Pathway: Suzuki Cross-Coupling

For completeness, modern cross-coupling reactions offer an alternative. The Suzuki reaction, a Nobel Prize-winning method, couples an organoboron compound with an organohalide using a palladium catalyst.[17][18] While powerful for creating biaryl systems, its application for ketone synthesis is less direct but feasible.[19][20] A potential route could involve the coupling of a 2-fluorophenylboronic acid with N-Boc-piperidine-4-carbonyl chloride under specific palladium-catalyzed conditions (a Stille-type or Suzuki-Miyaura carbonylative coupling variant). This approach is generally more complex and catalyst-sensitive than the classical methods described above but can offer high functional group tolerance.[21]

Conclusion

This guide has detailed two primary and robust synthetic pathways for the preparation of this compound.

-

The Friedel-Crafts Acylation using an N-Boc protected piperidine derivative (Strategy 2.2B) represents a highly efficient and clean method, despite its four-step sequence. It offers good yields and avoids issues related to the basicity of the piperidine nitrogen.

-

The Grignard Reaction (Pathway II) is a viable alternative, particularly if Friedel-Crafts conditions are not suitable for other functional groups that may be present on a more complex substrate. It requires careful control of anhydrous conditions.

The choice of synthetic route will ultimately depend on factors such as scale, available starting materials, cost, and the specific requirements of the research or development program. Both primary pathways provide reliable and well-documented methods for accessing this important pharmaceutical intermediate.

References

-

PrepChem. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Retrieved from PrepChem.com. URL: [Link]

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). [Image]. Retrieved from ResearchGate. URL: [Link]

-

Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. URL: [Link]

-

Zahoor, A., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Chemistry & Biodiversity. URL: [Link]

-

CRIPS. (2022). Grignard reaction. CRIPS, 16(5). URL: [Link]

- Google Patents. (2014). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.

-

Karthikeyan, J., & emote, B. (2013). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 15(16), 4054-4057. URL: [Link]

-

Karthik, C. S., Mallesha, L., & Mallu, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2535-2541. URL: [Link]

-

Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? r/OrganicChemistry. URL: [Link]

-

Dykstra, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. URL: [Link]

-

Hussain, S., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Tropical Journal of Pharmaceutical Research, 17(1), 113-120. URL: [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Table]. Retrieved from ResearchGate. URL: [Link]

-

El-Shishtawy, R. M., & Asiri, A. M. (2006). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Synthesis, 3(4), 473-513. URL: [Link]

-

ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection. Request PDF. URL: [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec. URL: [Link]

- Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.

-

Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry, 10(4). URL: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from Harvard University. URL: [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from National Center for Biotechnology Information. URL: [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33. URL: [Link]

-

Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. URL: [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10. URL: [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from Scribd. URL: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from Khan Academy. URL: [Link]

-

Chinese Journal of Chemistry. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Chemistry, 36(11), 1075-1090. URL: [Link]

-

National Institutes of Health. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(18), 9573-9581. URL: [Link]

Sources

- 1. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. scribd.com [scribd.com]

- 6. Khan Academy [khanacademy.org]

- 7. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. peptide.com [peptide.com]

- 11. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. 格氏试剂 [sigmaaldrich.com]

- 15. rroij.com [rroij.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. mdpi.com [mdpi.com]

- 21. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthesis Routes for (2-Fluoro-phenyl)-piperidin-4-yl-methanone: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

(2-Fluoro-phenyl)-piperidin-4-yl-methanone is a pivotal structural motif and key intermediate in the synthesis of a wide array of pharmacologically active agents, including GPR6 modulators and potential antipsychotic compounds.[1][2] Its synthesis, therefore, is of significant interest to the medicinal chemistry community. This guide provides an in-depth analysis of three distinct and viable synthetic strategies for this target molecule: the classical Friedel-Crafts acylation, a robust approach using Grignard reagents, and a modern, highly versatile palladium-catalyzed cross-coupling reaction. Each route is examined from a mechanistic standpoint, with detailed, step-by-step protocols provided. The guide emphasizes the causality behind experimental choices, offers a comparative analysis of the methodologies, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility for researchers and drug development professionals.

Introduction

The confluence of an aromatic ketone and a piperidine ring within a single molecular framework provides a versatile scaffold for interacting with a multitude of biological targets. The specific compound, this compound (CAS No. 98294-54-3), exemplifies this principle.[3][4][5] The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and modulate binding affinity, making it a desirable feature in drug design.

Synthesizing this molecule, however, presents distinct challenges. These include managing the reactivity of the piperidine nitrogen, which can interfere with many reaction conditions, and ensuring the regioselective formation of the bond between the phenyl and piperidinyl moieties. This guide dissects three powerful synthetic paradigms to overcome these challenges, offering a toolkit of options adaptable to different laboratory scales and constraints.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approaches. The key disconnection is the C-C bond between the fluorophenyl ring and the carbonyl carbon.

Route 1: Classical Synthesis via Friedel-Crafts Acylation

This approach is a cornerstone of aromatic ketone synthesis, relying on the electrophilic substitution of an acylium ion onto an activated or unactivated aromatic ring.[6]

Mechanistic Rationale

The reaction proceeds by generating a highly electrophilic acylium ion from an N-protected piperidine-4-carbonyl chloride using a strong Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of fluorobenzene. The ortho/para directing effect of the fluorine atom favors substitution at the para position, but the ortho isomer is also formed. A critical consideration is the protection of the piperidine nitrogen (e.g., as a Boc-carbamate) to prevent it from acting as a Lewis base and quenching the catalyst.[7]

Experimental Workflow

Detailed Experimental Protocol

-

Step 1: N-Boc Protection: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the mixture with aqueous HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield N-Boc-piperidine-4-carboxylic acid.

-

Step 2: Acyl Chloride Formation: Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to obtain the crude N-Boc-piperidine-4-carbonyl chloride, which is used immediately in the next step.

-

Step 3: Friedel-Crafts Acylation: Dissolve fluorobenzene (5.0 eq) in anhydrous DCM and cool to 0 °C. Add aluminum chloride (AlCl₃, 1.3 eq) portion-wise, keeping the temperature below 5 °C. Add a solution of the crude acyl chloride (1.0 eq) in DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 4: Deprotection: Dissolve the purified N-Boc protected ketone (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed. Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final product, this compound.

| Step | Key Reagents | Solvent | Typical Yield |

| 1. Protection | Boc₂O, Na₂CO₃ | Dioxane/H₂O | >95% |

| 2. Acyl Chloride | (COCl)₂, DMF (cat.) | DCM | Quantitative (crude) |

| 3. Acylation | AlCl₃, Fluorobenzene | DCM | 50-65% |

| 4. Deprotection | TFA or HCl | DCM | >90% |

Route 2: Nucleophilic Addition via Grignard Reaction

This classic organometallic approach offers a powerful and often high-yielding alternative for C-C bond formation.

Mechanistic Rationale

The core of this strategy is the nucleophilic attack of a Grignard reagent, 2-fluorophenylmagnesium bromide, on an electrophilic piperidine-4-carbonyl derivative.[8] A highly effective electrophile is the N-Boc-piperidine-4-carbonitrile. The Grignard reagent adds across the nitrile's C≡N triple bond to form a magnesium-imine intermediate. Subsequent acidic hydrolysis converts this intermediate into the desired ketone.[9] This method avoids the harsh Lewis acids and potential regioselectivity issues of the Friedel-Crafts reaction.

Experimental Workflow

Detailed Experimental Protocol

-

Step 1: Grignard Reagent Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 1-2 hours. Cool the resulting dark gray solution to room temperature.

-

Step 2: Grignard Addition to Nitrile: In a separate flame-dried flask, dissolve N-Boc-piperidine-4-carbonitrile (0.8 eq) in anhydrous THF and cool to 0 °C. Add the freshly prepared Grignard reagent dropwise via cannula. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Step 3: Hydrolysis and Deprotection: Cool the reaction mixture to 0 °C and slowly quench by adding 3M aqueous sulfuric acid. Stir vigorously at room temperature for 12-16 hours to ensure complete hydrolysis of the imine and concomitant removal of the Boc group. Basify the mixture with aqueous NaOH to pH > 10 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the target compound.

| Step | Key Reagents | Solvent | Typical Yield |

| 1. Grignard Prep. | Mg, 2-Bromofluorobenzene | Anhydrous THF | ~90% (in solution) |

| 2. Addition | N-Boc-piperidine-4-carbonitrile | Anhydrous THF | 70-85% (over 2 steps) |

| 3. Hydrolysis | Aqueous H₂SO₄ | THF/H₂O | >95% |

Route 3: Modern Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions represent a highly efficient and functional-group-tolerant method for constructing C-C bonds, making them ideal for complex molecule synthesis.[10]

Mechanistic Rationale

This strategy employs a Suzuki-Miyaura type acylation. The reaction couples an organoboron compound (2-fluorophenylboronic acid) with an acyl chloride (N-Boc-piperidine-4-carbonyl chloride). The reaction is driven by a palladium(0) catalyst, which undergoes a catalytic cycle of oxidative addition into the C-Cl bond of the acyl chloride, transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.[11][12] This method proceeds under mild conditions and exhibits excellent functional group tolerance.[13]

Experimental Workflow

Detailed Experimental Protocol

-

Step 1: Acyl Chloride Formation: Prepare N-Boc-piperidine-4-carbonyl chloride from the corresponding carboxylic acid as described in Route 1, Step 2.

-

Step 2: Suzuki-Miyaura Coupling: To a flask charged with 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), add a solution of the crude N-Boc-piperidine-4-carbonyl chloride (1.0 eq) in an anhydrous solvent like toluene or THF. Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90 °C and stir for 6-12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Step 3: Deprotection: Remove the Boc protecting group using TFA or HCl in DCM as described in Route 1, Step 4 to yield the final product.

| Step | Key Reagents | Solvent | Typical Yield |

| 1. Acyl Chloride | (COCl)₂, DMF (cat.) | DCM | Quantitative (crude) |

| 2. Coupling | 2-F-phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/THF | 75-90% |

| 3. Deprotection | TFA or HCl | DCM | >90% |

Comparative Analysis and Discussion

The optimal synthesis route depends heavily on the specific project requirements, including scale, cost, available equipment, and safety considerations.

| Feature | Friedel-Crafts Acylation | Grignard Reaction | Palladium-Catalyzed Coupling |

| Overall Yield | Moderate | Good to Excellent | Excellent |

| Scalability | Good, but large-scale AlCl₃ handling is challenging. | Excellent, widely used in industry. | Good, but catalyst cost can be a factor. |

| Reagent Cost | Low (AlCl₃, fluorobenzene are inexpensive). | Moderate (Aryl bromide is a key cost driver). | High (Palladium catalysts are expensive). |

| Safety | Requires handling of corrosive AlCl₃ and generates significant acidic waste. | Requires strict anhydrous conditions; Grignard reagents are pyrophoric. | Palladium catalysts can be toxic; phosphine ligands are air-sensitive. |

| Versatility | Limited functional group tolerance due to harsh Lewis acid. | Good tolerance, but sensitive to acidic protons. | Excellent functional group tolerance. |

-

Choice of Route:

-

For large-scale, cost-sensitive production where functional groups are not a concern, the Friedel-Crafts route may be considered, despite its environmental drawbacks.

-

The Grignard route offers a robust, high-yielding, and industrially proven method, making it an excellent general-purpose choice.

-

For complex substrates in late-stage synthesis where preserving delicate functional groups is paramount and cost is less of a concern, the Palladium-Catalyzed Coupling is the superior method due to its mildness and reliability.

-

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical strategies. While classical methods like Friedel-Crafts acylation and Grignard reactions remain valuable and effective, modern palladium-catalyzed cross-coupling reactions offer unparalleled precision and functional group tolerance. The selection of a specific route should be a strategic decision based on a careful evaluation of yield, cost, scale, and the overall complexity of the synthetic campaign. This guide provides the foundational knowledge and practical protocols for scientists to make informed decisions and efficiently access this critical pharmaceutical intermediate.

References

-

Karthik. C S, Mallesha. L, and Mallu. P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

-

Hussain, M., et al. (2016). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. [Link]

-

US Biological Life Sciences. (2-fluorophenyl)-4-piperidinyl-methanone. USA Chemical Suppliers. [Link]

-

Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Chemistry Portal. [Link]

-

Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Organic Chemistry Portal. [Link]

-

Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. J. Am. Chem. Soc., 128, 14800-14801. The Hartwig Group. [Link]

-

Chemoselective synthesis of the aryl ketone through palladium (Pd) catalyzed coupling reaction. (2020). ResearchGate. [Link]

-

MolPort. Compound methanone. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).

-

Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (2013). PubMed. [Link]

-

Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. (2017). ResearchGate. [Link]

-

BuyersGuideChem. (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2001). University of Liverpool. [Link]

-

Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). PubMed Central. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]

-

Friedel-Crafts catalyzed by Cinchonidine Derivative. Buchler GmbH. [Link]

-

PubChem. (2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (1996). ResearchGate. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). PubMed Central. [Link]

-

Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. [Link]

-

Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv. [Link]

-

Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). PubMed Central. [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2016). PubMed Central. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2-fluorophenyl)-4-piperidinyl-methanone suppliers USA [americanchemicalsuppliers.com]

- 3. chemscene.com [chemscene.com]

- 4. 98294-54-3|(2-Fluorophenyl)(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 5. This compound | 98294-54-3 [chemicalbook.com]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds [organic-chemistry.org]

- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent | The Hartwig Group [hartwig.cchem.berkeley.edu]

The Strategic Incorporation of Fluorine in Phenyl Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. This guide delves into the compelling biological activities of fluorinated phenyl piperidines, a chemical class that has yielded significant advances in modern medicine. By strategically introducing fluorine into the versatile phenyl piperidine scaffold, scientists have been able to modulate and optimize the pharmacological properties of these compounds, leading to the development of potent neuroleptics, analgesics, and other therapeutic agents. This document provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating this important class of molecules.

The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential.[1][2][3][4] With an atomic size similar to hydrogen and the highest electronegativity of all elements, fluorine can profoundly influence a compound's physicochemical properties.[1][2][3] Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can increase a drug's half-life and bioavailability.

-

Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3][5][6][7] This is a critical consideration for drugs targeting the central nervous system (CNS).

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. This can influence a compound's ionization state at physiological pH, affecting its receptor binding and pharmacokinetic properties.

-

Conformational Control and Binding Affinity: Fluorine substitution can alter the conformation of a molecule, pre-organizing it for optimal interaction with its biological target. It can also participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[8]

The phenyl piperidine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[9] When combined with the unique properties of fluorine, the resulting fluorinated phenyl piperidines represent a rich area for drug discovery and development.

Synthesis of Fluorinated Phenyl Piperidines

The synthesis of fluorinated phenyl piperidines has historically been a challenging endeavor. However, recent advancements have made these compounds more accessible for research and development. A notable modern approach involves a two-step process in a single vessel, starting from readily available fluorinated pyridines.[10] This method first removes the aromaticity of the pyridine ring (dearomatization), followed by a stereospecific hydrogenation to yield the non-planar fluorinated piperidine.[10]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a generic fluorinated phenyl piperidine, starting from a fluorinated pyridine precursor.

Caption: Dopamine D2 receptor signaling and its antagonism by fluorinated phenyl piperidines.

Analgesic Activity: Mu-Opioid Receptor Agonism

Another significant class of fluorinated phenyl piperidines, exemplified by fentanyl and its analogs, are potent analgesics that act as agonists at the mu-opioid receptor (MOR), another Gi-coupled GPCR.

Agonist binding to the MOR activates the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, the dissociated Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability, which contributes to the analgesic effect.

The following diagram depicts the signaling cascade initiated by the activation of the mu-opioid receptor by a fluorinated phenyl piperidine agonist.

Sources

- 1. ikprress.org [ikprress.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

In silico prediction of (2-Fluoro-phenyl)-piperidin-4-yl-methanone targets

An In-Depth Technical Guide: In Silico Prediction of (2-Fluoro-phenyl)-piperidin-4-yl-methanone Targets

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of protein targets for the small molecule this compound. The process of identifying molecular targets is a critical step in drug discovery, essential for understanding a compound's mechanism of action, predicting potential off-target effects, and exploring drug repurposing opportunities. We will move beyond a simple recitation of steps to explain the scientific rationale behind a multi-pronged computational strategy. This guide integrates ligand-based similarity, pharmacophore mapping, and structure-based approaches to build a robust, self-validating framework for generating high-confidence target hypotheses, designed for researchers and scientists in the field of drug development.

Introduction: The Rationale for a Multi-Method Approach

The fundamental premise of computational target prediction is that a molecule's biological activity is intrinsically linked to its structure and physicochemical properties.[1] Historically, drug discovery has often involved phenotypic screening, where a compound's effect is observed without knowledge of its direct molecular target. While effective, this approach can lead to significant downstream challenges in optimization and safety assessment. Identifying the specific protein(s) a compound interacts with—a process known as target deconvolution—is paramount.

In silico methods offer a rapid and cost-effective means to generate testable hypotheses before committing to resource-intensive laboratory experiments.[2] However, no single computational algorithm is foolproof. Each method relies on different assumptions and underlying databases. Therefore, our core philosophy is one of methodological synergy . We will employ a consensus-based approach, where confidence in a predicted target increases when it is identified by multiple, mechanistically distinct algorithms. This guide will detail a workflow that begins with broad, rapid screening methods and progressively refines the results with more specific, computationally demanding techniques.

The Query Molecule: this compound

Before any analysis, we must standardize the representation of our query molecule. This ensures consistency across all computational platforms.

-

IUPAC Name: (2-Fluorophenyl)(piperidin-4-yl)methanone

-

PubChem CID: 238355

-

Canonical SMILES: C1CNCCC1C(=O)C2=CC=CC=C2F

-

Molecular Formula: C12H14FNO

The structure consists of a central piperidine ring, a carbonyl linker, and a 2-fluorophenyl group. This information, particularly the SMILES string, is the universal input for most chemoinformatics tools.

Table 1: Key Molecular Properties

| Property | Value | Source |

| Molecular Weight | 207.25 g/mol | PubChem[3][4] |

| XLogP3 | 1.8 | PubChem[3][4] |

| Hydrogen Bond Donors | 1 | PubChem[3][4] |

| Hydrogen Bond Acceptors | 2 | PubChem[3][4] |

The In Silico Prediction Workflow: A Strategic Overview

Our workflow is designed as a funnel, starting with broad predictions and narrowing down to a prioritized list of potential targets for experimental validation. This structure maximizes efficiency and confidence in the final output.

Caption: High-level workflow for in silico target prediction.

Phase 1: Broad Screening Methodologies

We initiate the process with ligand-based methods. The core principle is straightforward: molecules with similar structures are likely to bind to similar protein targets.[5] These methods are computationally efficient and leverage vast databases of known ligand-target interactions.

Ligand Similarity-Based Prediction

This approach compares the 2D and 3D topology of our query molecule against a library of known bioactive compounds.[6] A leading tool for this purpose is SwissTargetPrediction, a web server that provides a ranked list of potential targets based on a combination of 2D and 3D similarity scores.[7][8]

-

Navigate to the Web Server: Access the SwissTargetPrediction website (]">http://www.swisstargetprediction.ch).[7]

-

Input Molecule: Paste the canonical SMILES string for this compound (C1CNCCC1C(=O)C2=CC=CC=C2F) into the query box.

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

-

Execute Prediction: Click the "Predict targets" button to initiate the analysis.

-

Analyze Results: The output will be a table and a pie chart categorizing the most probable targets. The table lists proteins with a "Probability" score. Focus on targets with the highest probability. The results are grouped by protein class (e.g., G protein-coupled receptors, kinases, enzymes), which provides an immediate high-level view of the compound's likely mechanism of action.

Causality: We use this method first because it provides a rapid, holistic view of the most probable target classes. This helps frame subsequent, more focused analyses. If the results overwhelmingly point towards enzymes, for example, we can prioritize those in later steps.

Reverse Pharmacophore Mapping

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[9][10] In a reverse mapping approach, instead of screening a library of compounds against one target's pharmacophore, we screen our single compound against a vast database of pre-calculated pharmacophore models derived from thousands of known protein-ligand complexes.[11][12] PharmMapper is an excellent web server for this task.[13][14]

-

Prepare Input File: The query molecule must be in a 3D format, such as .mol2. This can be generated from the SMILES string using tools like Open Babel or the online tool available on the PubChem page for the compound.[3][4]

-

Access the Server: Navigate to the PharmMapper server ([Link]]

-

Submit Job: Upload the .mol2 file, provide an email address, and submit the job. The server will map the 3D conformation of the query molecule against its extensive pharmacophore database.

-

Interpret Output: The results will be a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's features align with the target's pharmacophore model. A higher fit score suggests a more plausible interaction. The output also includes a visual alignment of the molecule within the pharmacophore model.

Self-Validation: The results from PharmMapper serve as a crucial cross-validation for the SwissTargetPrediction output. A target that appears high on both lists (e.g., a specific enzyme identified by PharmMapper that belongs to a class highlighted by SwissTargetPrediction) becomes a high-priority candidate. This consensus between two different algorithmic approaches strengthens the prediction.[1]

Phase 2: Data Consolidation and Prioritization

The outputs from Phase 1 must be aggregated and analyzed to identify the most promising candidates.

Caption: Data consolidation and target prioritization logic.

Aggregating Predictions

The most effective way to manage the data is to compile the results into a single table. This allows for direct comparison and ranking.

Table 2: Hypothetical Aggregated Target Predictions

| Target Name | Gene | Prediction Method | Score/Probability | ChEMBL Data[15][16] | Notes |

| Catechol O-methyltransferase | COMT | SwissTargetPrediction | 0.85 | Yes | Consensus hit. Known to bind similar scaffolds. |

| Catechol O-methyltransferase | COMT | PharmMapper | 5.82 (Fit Score) | Yes | High fit score, aligns with similarity search. |

| Dopamine receptor D2 | DRD2 | SwissTargetPrediction | 0.79 | Yes | Common target for piperidine-containing CNS drugs. |

| Monoamine oxidase B | MAOB | PharmMapper | 5.51 (Fit Score) | Yes | Plausible target, requires further investigation. |

| 5-HT2A receptor | HTR2A | SwissTargetPrediction | 0.72 | Yes | A related compound, ACP-103, is a 5-HT2A inverse agonist.[17] |

Database and Literature Review

For each high-ranking consensus target, a manual review using authoritative databases is essential.

-

ChEMBL: This manually curated database contains bioactivity data for millions of compounds.[18][19] Searching for the predicted targets in ChEMBL can reveal if structurally similar compounds have been previously tested against them, providing powerful supporting evidence.

-

PubChem BioAssay: This database contains results from high-throughput screening campaigns.[4][20] It can provide data on the query molecule itself or close analogs.

This step grounds the in silico predictions in the context of existing experimental data, providing a critical layer of validation.

Phase 3: Hypothesis Refinement with Structure-Based Methods

For the highest-priority targets identified in Phase 2, structure-based methods can provide deeper insight into the potential binding mechanism. The primary technique here is molecular docking, specifically in a "reverse docking" paradigm.[21][22]

Reverse Docking involves screening a single ligand against a library of 3D protein structures.[23] This is computationally intensive but offers a physics-based estimation of binding affinity and a visual model of the binding pose.

-

Ligand Preparation: The 3D structure of this compound is energy-minimized to achieve a low-energy conformation.

-

Target Selection: Obtain high-resolution crystal structures of the top 1-3 prioritized targets (e.g., COMT, DRD2) from the Protein Data Bank (PDB).

-

Binding Site Definition: The potential binding site (active site or an allosteric site) on each protein is defined.

-

Docking Simulation: Using software like AutoDock Vina, the ligand is docked into the defined binding site of each target.[24] The software samples many possible orientations (poses) of the ligand and scores them based on a function that estimates binding free energy.

-

Pose Analysis & Scoring: The results are analyzed based on two key criteria:

-

Docking Score: A more negative score (e.g., in kcal/mol) indicates a more favorable predicted binding affinity.

-

Binding Pose Plausibility: The top-scoring pose is visually inspected. A plausible pose will show chemically sensible interactions, such as hydrogen bonds between the ligand's H-bond donors/acceptors and complementary residues in the protein, and hydrophobic interactions.

-

Expert Insight: A good docking score alone is not sufficient proof. The predicted binding pose must be chemically rational. For example, the fluorine atom on the phenyl ring could be involved in favorable halogen bonding or electrostatic interactions. The piperidine nitrogen, if protonated, could form a key salt bridge. This structural analysis provides a concrete, testable model of interaction.[25][26]

Conclusion and Future Directions

This guide has outlined a systematic, multi-layered in silico workflow to predict the biological targets of this compound. By integrating ligand-based similarity searches, reverse pharmacophore mapping, and structure-based docking, we generate a list of hypotheses that are not only computationally derived but also cross-validated and enriched with existing experimental knowledge.